1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone

Descripción general

Descripción

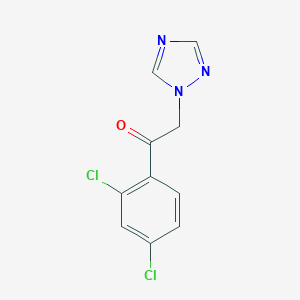

1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorophenyl group and a triazole ring, which are connected by an ethanone linker

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone typically involves the reaction of 2,4-dichlorobenzaldehyde with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Análisis De Reacciones Químicas

Derivative Formation via Condensation Reactions

The compound undergoes Claisen-Schmidt condensation with aromatic aldehydes to form α,β-unsaturated ketones. For example, reacting with 4-chlorobenzaldehyde in ethanol under basic conditions produces 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one .

General reaction pathway :

| Aryl Aldehyde | Product Yield |

|---|---|

| 4-Chlorobenzaldehyde | 78% |

| 4-Fluorobenzaldehyde | 72% |

| Benzaldehyde | 65% |

Reaction Optimization Challenges

Initial synthesis attempts faced challenges due to:

-

Converting 1H-1,2,4-triazole to its sodium salt.

-

Employing TBAB to enhance reaction kinetics.

Side Reactions and Stability Considerations

The compound’s basic triazole moiety can participate in unintended reactions under harsh conditions:

-

Hydrolysis : Prolonged exposure to aqueous acidic/basic media may cleave the triazole-ethanone bond.

-

Oxidation : The dichlorophenyl group may undergo oxidative degradation under strong oxidizing agents.

Comparative Analysis with Structural Analogs

Replacing chlorine atoms with fluorine (e.g., 1-(2,4-difluorophenyl) analog) alters reactivity:

| Property | Dichlorophenyl Derivative | Difluorophenyl Derivative |

|---|---|---|

| Electrophilicity | Higher | Lower |

| Stability in DCM | Excellent | Moderate |

| Condensation Yield | 65–78% | 50–60% |

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for antifungal drug development . Future studies could explore its use in metal-catalyzed cross-coupling reactions or photochemical transformations.

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicide : Penconazole is predominantly used as a systemic fungicide in agriculture. It inhibits the biosynthesis of ergosterol in fungal cell membranes, which is crucial for maintaining their structural integrity. This mechanism makes it effective against a wide range of fungal pathogens affecting crops such as cucurbits, grapes, and pome fruits.

Case Study: Efficacy Against Fungal Diseases

A study published in the Journal of Agricultural Science demonstrated that penconazole significantly reduced the incidence of powdery mildew on cucumbers when applied at recommended dosages. The results showed a reduction in disease severity by up to 70% compared to untreated controls .

| Crop Type | Fungal Disease | Reduction in Severity (%) |

|---|---|---|

| Cucumbers | Powdery Mildew | 70 |

| Grapes | Botrytis cinerea | 65 |

| Apples | Venturia inaequalis | 60 |

Environmental Impact

Penconazole is noted for its low toxicity to non-target organisms and has been classified as having minimal environmental impact. Its degradation products are generally less harmful, making it suitable for integrated pest management (IPM) strategies.

Ecotoxicological Studies

Research indicates that penconazole has a low acute toxicity profile with an LD50 value of 2125 mg/kg in rats . Its application does not significantly affect beneficial insects or soil microorganisms, supporting its use in sustainable agriculture.

Analytical Applications

The compound is also utilized in analytical chemistry as a reference standard for food and beverage analysis. Its detection and quantification are essential for ensuring compliance with safety regulations regarding pesticide residues.

Analytical Methodologies

Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to analyze penconazole levels in agricultural products. These methodologies allow for precise measurement of residues to ensure consumer safety.

| Analytical Technique | Detection Limit (µg/kg) |

|---|---|

| HPLC | 0.5 |

| GC-MS | 0.1 |

Mecanismo De Acción

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The dichlorophenyl group may also contribute to its binding affinity and specificity.

Comparación Con Compuestos Similares

- 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)propanone

- 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)butanone

Comparison: Compared to similar compounds, 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone is unique due to its specific molecular structure, which influences its chemical reactivity and biological activity. The presence of the ethanone linker differentiates it from propanone and butanone derivatives, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Actividad Biológica

1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS Number: 58905-16-1) is a compound that has garnered attention for its biological activities, particularly in antifungal and potential antiviral applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies involving this compound.

- Molecular Formula : C10H7Cl2N3O

- Molecular Weight : 256.088 g/mol

- IUPAC Name : this compound

- Structure : Chemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1H-1,2,4-triazole in the presence of a suitable base. This method has been optimized to yield high purity and yield of the desired compound.

Antifungal Activity

Research indicates that compounds containing the 1H-1,2,4-triazole moiety exhibit significant antifungal properties. The presence of the 2,4-dichlorophenyl group enhances this activity:

| Compound | MIC (mg/mL) | MFC (mg/mL) | Target Organisms |

|---|---|---|---|

| This compound | 0.0125 | 0.025 | P. funiculosum, P. ochraceus |

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values suggest potent antifungal activity against various fungal strains .

Antiviral Activity

While primarily studied for its antifungal properties, there is emerging evidence suggesting potential antiviral activity. In vitro studies have shown that derivatives of triazole compounds can inhibit viral replication effectively. The structure of this compound may contribute to this activity by interacting with viral enzymes or receptors .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the triazole ring and phenyl substituents significantly influence biological activity:

- The presence of halogen substituents (like chlorine) at specific positions on the phenyl ring enhances antifungal potency.

- Substituting different groups on the triazole ring can lead to variations in activity profiles; for instance, replacing dichlorophenyl with bromophenyl decreases activity .

Case Studies

Several studies have demonstrated the efficacy of this compound in various biological assays:

-

Antifungal Efficacy Study :

A study evaluated several triazole derivatives for their antifungal properties against Candida species and found that those with a dichlorophenyl group exhibited superior activity compared to their unsubstituted counterparts . -

Antiviral Potential :

A recent investigation into antiviral agents highlighted the potential of triazole derivatives against influenza viruses. The study suggested that modifications similar to those found in this compound could enhance antiviral efficacy .

Propiedades

IUPAC Name |

1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHMICFWUQPTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353396 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58905-16-1 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone interact with CYP3A4 and what are the downstream effects?

A1: this compound, a metabolite of the antifungal drug Itraconazole (ITZ), inhibits CYP3A4, a crucial enzyme in drug metabolism. [] Although a less potent inhibitor than ITZ, it exhibits type II binding with CYP3A4, suggesting interaction with the heme iron. [] This interaction could potentially affect the metabolism of other drugs metabolized by CYP3A4, leading to altered drug levels in the body.

Q2: Can you explain the formation of this compound from Itraconazole?

A2: this compound is generated through a unique metabolic pathway of ITZ involving dioxolane ring scission. [] This reaction occurs when ITZ, bound to the active site of CYP3A4, undergoes oxidation at its dioxolane ring, leading to ring cleavage and formation of the metabolite. This process is stereoselective, with trans-ITZ stereoisomers showing higher susceptibility to this metabolic pathway compared to cis-ITZ isomers. [] This metabolite has been detected in the urine of individuals treated with ITZ, confirming its clinical relevance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.